

addressing stability issues of Despropionyl Remifentanyl in solution

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Compound of Interest

Compound Name: Despropionyl Remifentanyl

Cat. No.: B3026029

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Technical Support Center: Despropionyl Remifentanyl Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of **Despropionyl Remifentanyl** (also known as Remifentanyl Carboxylic Acid or GI-90291) in solution.

Frequently Asked Questions (FAQs)

Q1: What is **Despropionyl Remifentanyl** and why is its stability in solution a concern?

A1: **Despropionyl Remifentanyl** is the primary and significantly less potent carboxylic acid metabolite of the potent, short-acting opioid analgesic, Remifentanyl.[1][2] The stability of **Despropionyl Remifentanyl** in solution is a critical consideration during analytical method development, pharmacokinetic studies, and in the preparation of reference standards. Ensuring its stability is essential for accurate quantification and characterization.

Q2: What is the primary degradation pathway for Remifentanyl that leads to the formation of **Despropionyl Remifentanyl**?

A2: Remifentanyl's primary degradation pathway is the hydrolysis of its ester linkage, which is catalyzed by non-specific esterases in blood and tissues, as well as by chemical hydrolysis.[1][3][4] This reaction yields **Despropionyl Remifentanyl**.

Q3: What are the known stability characteristics of **Despropionyl Remifentanil**?

A3: As a crystalline solid, **Despropionyl Remifentanil** is stable for at least five years when stored at -20°C.[5] It is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 up to a concentration of 10 mg/mL.[5] While extensive studies on its degradation in various solutions are not widely published, its chemical structure as a carboxylic acid suggests general stability, although interactions with other solution components should always be considered.

Q4: How does pH affect the stability of the parent compound, Remifentanil, and what does this imply for **Despropionyl Remifentanil**?

A4: The stability of Remifentanil is highly pH-dependent. It is most stable in acidic conditions (pH below 4) and degrades rapidly in alkaline environments (pH above 7).[3][6] For instance, in a sodium bicarbonate solution with a pH of 8.65, Remifentanil degrades completely within 24 hours.[3] This implies that experiments involving Remifentanil and its conversion to **Despropionyl Remifentanil** must have carefully controlled pH to ensure the integrity of the parent compound. The stability of **Despropionyl Remifentanil** itself across a pH range has not been extensively documented, but as the product of hydrolysis, it is expected to be stable in neutral and alkaline aqueous solutions where the parent ester is labile.

Q5: What are the recommended storage conditions for solutions containing **Despropionyl Remifentanil**?

A5: Based on the stability of the solid form and general best practices for analytical standards, it is recommended to store solutions of **Despropionyl Remifentanil** at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) and protected from light, especially if long-term stability is required. The choice of solvent and buffer system will also be critical and should be validated for compatibility.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |
|--|--|---|
| Inconsistent quantification of Despropionyl Remifentanil in analytical runs. | Degradation of the analytical standard or the sample during storage or processing. | <ul style="list-style-type: none">- Prepare fresh stock solutions of Despropionyl Remifentanil for each analytical run.- Ensure the pH of the sample and standard solutions is controlled and documented.- Investigate the stability of Despropionyl Remifentanil in the specific matrix and storage conditions of your experiment. |
| Unexpected peaks appearing in chromatograms during the analysis of Remifentanil. | Degradation of Remifentanil into Despropionyl Remifentanil and potentially other minor degradation products. | <ul style="list-style-type: none">- Confirm the identity of the degradation product by comparing its retention time and mass spectrum with a certified reference standard of Despropionyl Remifentanil.- Adjust the pH of the sample solution to be more acidic (pH < 4) to minimize Remifentanil degradation.[3] |
| Loss of Despropionyl Remifentanil concentration in prepared solutions over time. | Potential for adsorption to container surfaces or unforeseen chemical interactions. | <ul style="list-style-type: none">- Use low-adsorption vials and labware (e.g., polypropylene or silanized glass).- Evaluate the compatibility of Despropionyl Remifentanil with all components of the solution, including buffers, co-solvents, and other excipients. |

Data Summary

Table 1: Stability of Remifentanil in Different Reconstitution Solutions

| Reconstitution Solution | Average pH | % Remifentanil Remaining after 24h | Reference |
|-------------------------|------------|------------------------------------|-----------|
| Ultrapure Water | 3.74 | > 92% | [3] |
| 0.9% Saline | 3.94 | > 92% | [3] |
| 20% Saline | 3.95 | > 92% | [3] |
| 8.4% Sodium Bicarbonate | 8.65 | 0% | [3] |

Table 2: Stability of Solid **Despropionyl Remifentanil**

| Form | Storage Temperature | Stability | Reference |
|-------------------|---------------------|-----------|-----------|
| Crystalline Solid | -20°C | ≥ 5 years | [5] |

Experimental Protocols

Protocol 1: Forced Degradation Study of **Despropionyl Remifentanil**

Objective: To investigate the intrinsic stability of **Despropionyl Remifentanil** under various stress conditions as recommended by ICH guidelines.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Despropionyl Remifentanil** in a suitable solvent (e.g., methanol or a buffer in which it is known to be soluble and stable) at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 24 hours.

- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Keep the solid **Despropionyl Remifentanil** in a hot air oven at 105°C for 24 hours.
- Photolytic Degradation: Expose the solid **Despropionyl Remifentanil** and its solution to UV light (254 nm) and fluorescent light for a specified duration.
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.
- Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Stability Assessment of Despropionyl Remifentanil in an Aqueous Buffer

Objective: To determine the stability of **Despropionyl Remifentanil** in a specific aqueous buffer at different temperatures.

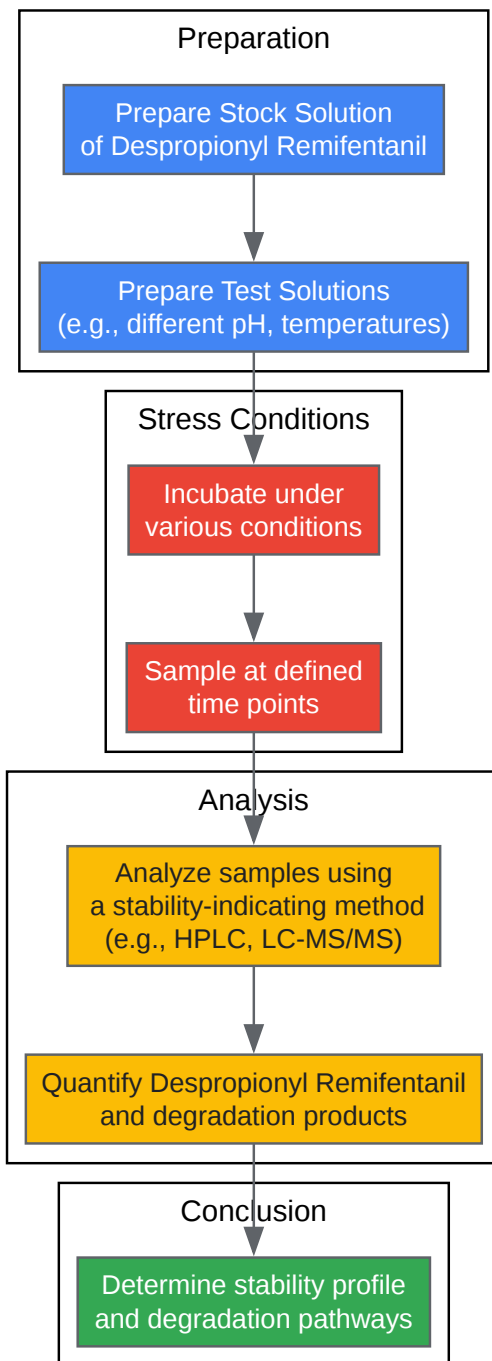
Methodology:

- Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
- Solution Preparation: Dissolve a known amount of **Despropionyl Remifentanil** in the buffer to achieve a final concentration of 100 µg/mL.
- Storage Conditions: Aliquot the solution into separate vials and store them at different temperatures: 2-8°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
- Time Points: Collect samples from each storage condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
- Sample Analysis: Analyze the samples immediately using a validated HPLC method to determine the concentration of **Despropionyl Remifentanil**.

- Data Analysis: Plot the concentration of **Despropionyl Remifentanyl** as a function of time for each temperature to determine the degradation rate.

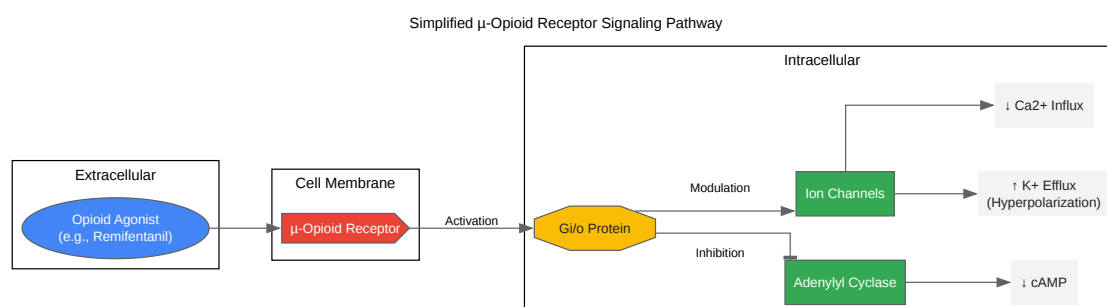
Visualizations

Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of **Despropionyl Remifentanyl**.



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Caption: Simplified signaling pathway of a μ -opioid receptor agonist.

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